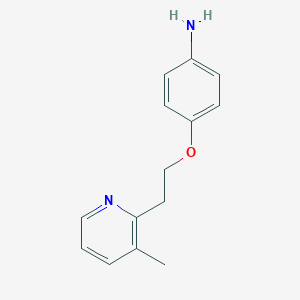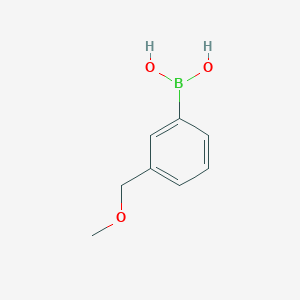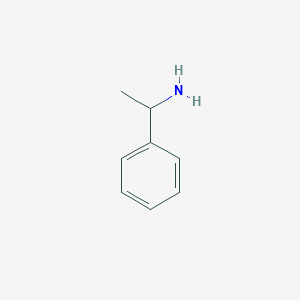
1-(1-Hydroxymethyl-cyclopropyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxymethyl-cyclopropyl)-ethanone is an organic compound characterized by a cyclopropane ring substituted with a hydroxymethyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxymethyl-cyclopropyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of pentaerythritol to obtain tribromoneopentanol, followed by acetylation to produce 3-bromo-2,2-bis(bromomethyl)propyl acetate. This intermediate is then subjected to a series of reactions, including the use of cyanide solutions, to yield the desired compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reflux reactions, the use of basic catalysts, and post-processing techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxymethyl-cyclopropyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives .
Scientific Research Applications
1-(1-Hydroxymethyl-cyclopropyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(1-Hydroxymethyl-cyclopropyl)-ethanone involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ethanone group can participate in various chemical reactions. These interactions can influence biological pathways and molecular processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 1-Hydroxymethyl-cyclopropyl acetonitrile
- 1-Hydroxymethyl-cyclopropyl methanol
- 1-Hydroxymethyl-cyclopropyl butanone
Uniqueness: Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for various synthetic and research purposes .
Properties
IUPAC Name |
1-[1-(hydroxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNGEJJBNRFLJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)








![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
